

Technical Guide: 2,2-Bis(trifluoromethyl)propionyl Fluoride

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Compound of Interest

Compound Name: 2,2-Bis(trifluoromethyl)propionyl fluoride

Cat. No.: B155986

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Bis(trifluoromethyl)propionyl fluoride, with the CAS number 1735-87-1, is a fluorinated organic compound of interest in synthetic chemistry.^{[1][2][3][4][5]} Its unique structure, featuring two trifluoromethyl groups and an acyl fluoride, imparts specific chemical properties that can be leveraged in the synthesis of more complex molecules. This guide provides a summary of its key chemical and physical properties, along with detailed experimental protocols for its synthesis.

Chemical and Physical Properties

The fundamental properties of **2,2-Bis(trifluoromethyl)propionyl fluoride** are summarized in the table below. This data is essential for its handling, characterization, and application in chemical reactions.

Property	Value
Molecular Formula	C ₅ H ₃ F ₇ O
Molecular Weight	212.07 g/mol [1][6]
CAS Number	1735-87-1[1][3]
IUPAC Name	3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanoyl fluoride[6]
Synonyms	2,2-Bis(trifluoromethyl)propionyl fluoride, 2-Methyl-3,3,3-trifluoro-2-(trifluoromethyl)propanoyl fluoride[3][6]
Boiling Point	47 - 49 °C[7]
Density	1.473 g/mL[6][7]
Purity	≥ 90%[3]

Synthesis Protocols

Two primary methods for the synthesis of **2,2-Bis(trifluoromethyl)propionyl fluoride** have been reported. Both methods start from α -hydrohexafluoroisobutyryl fluoride and achieve methylation to yield the final product.

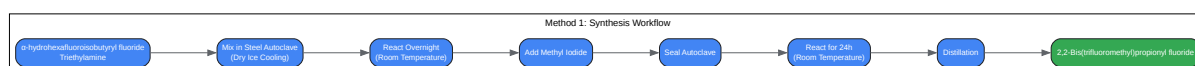
Method 1: Synthesis using Triethylamine and Methyl Iodide

This method involves the reaction of α -hydrohexafluoroisobutyryl fluoride with triethylamine to form an intermediate salt, which is then methylated using methyl iodide.

Experimental Protocol:

- To a steel autoclave, add 100 g (1.0 mole) of triethylamine.
- Cool the autoclave with dry ice and add 180 g (0.85 mole) of α -hydrohexafluoroisobutyryl fluoride.

- Seal the autoclave and allow it to stand at room temperature overnight.
- The next day, cool the mixture slightly and add 150 g (1.0 mole) of methyl iodide.
- Seal the autoclave again and keep it at room temperature for 24 hours.
- After the reaction is complete, distill the product to obtain **2,2-bis(trifluoromethyl)propionyl fluoride**. The boiling point of the product is between 45-47 °C.



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Synthesis of **2,2-Bis(trifluoromethyl)propionyl fluoride** via Method 1.

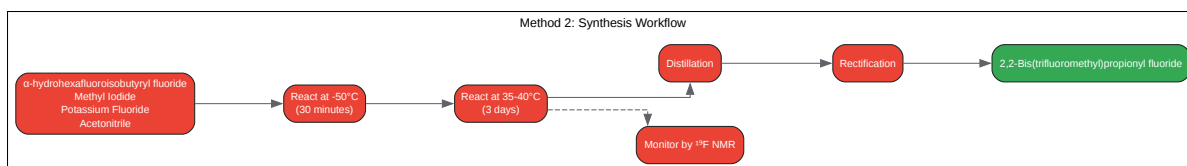
Method 2: Synthesis using Potassium Fluoride and Methyl Iodide in Acetonitrile

This alternative method utilizes potassium fluoride as the base in acetonitrile as the solvent. This procedure is performed under atmospheric pressure, making it potentially more scalable.

Experimental Protocol:

- To 420 mL of absolute acetonitrile, add 210 g (1.06 mol) of α -hydrohexafluoroisobutyryl fluoride, 150 g (1.06 mol) of methyl iodide, and 123 g (2.12 mol) of potassium fluoride sequentially at -50 °C.
- Stir the reaction mixture at -50 °C for 30 minutes.
- Allow the mixture to warm to 35-40 °C and stir for three days, monitoring the reaction progress by ^{19}F NMR.
- Once the reaction is complete, distill the reaction product.

- Purify the distilled product by rectification to obtain 135 g (60% yield) of **2,2-bis(trifluoromethyl)propionyl fluoride** with a boiling point of 46-47 °C.



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Synthesis of **2,2-Bis(trifluoromethyl)propionyl fluoride** via Method 2.

Applications in Drug Development

While specific examples of **2,2-bis(trifluoromethyl)propionyl fluoride** in signaling pathways or as a key component in approved drugs are not readily available in the public literature, its structural motifs are relevant to medicinal chemistry. The incorporation of trifluoromethyl groups is a common strategy in drug design to enhance properties such as metabolic stability, lipophilicity, and binding affinity. Acyl fluorides can serve as reactive intermediates for the synthesis of a variety of functional groups. Therefore, this compound represents a potentially useful building block for the synthesis of novel fluorinated drug candidates. Further research is warranted to explore its utility in the development of new therapeutic agents.

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References

- 1. scbt.com [scbt.com]

- 2. chemicalpoint.eu [chemicalpoint.eu]
- 3. 1735-87-1 Cas No. | 2,2-Bis(trifluoromethyl)propanoyl fluoride | Apollo [store.apolloscientific.co.uk]
- 4. 2,2-Bis(trifluoromethyl)propionyl Fluoride,1735-87-1-Amadis Chemical [amadischem.com]
- 5. 2,2-BIS(TRIFLUOROMETHYL)PROPIONYL FLUORIDE | 1735-87-1 [chemicalbook.com]
- 6. bocsci.com [bocsci.com]
- 7. synquestlabs.com [synquestlabs.com]
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